

3-Ethoxy-2-fluorobenzoic acid CAS number 1033201-71-6

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Compound of Interest

Compound Name: 3-Ethoxy-2-fluorobenzoic acid

Cat. No.: B1421271

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An In-depth Technical Guide to **3-Ethoxy-2-fluorobenzoic acid** (CAS 1033201-71-6): A Key Intermediate for Pharmaceutical Innovation

Abstract

3-Ethoxy-2-fluorobenzoic acid, identified by CAS number 1033201-71-6, is a strategically substituted aromatic carboxylic acid that has emerged as a valuable building block in medicinal chemistry and drug discovery.^[1] Its unique molecular architecture, featuring both an ethoxy and a fluorine substituent ortho to a carboxylic acid, provides a nuanced combination of steric and electronic properties. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, its strategic importance in pharmaceutical design, a plausible synthetic route with a detailed protocol, theoretical analytical characterization, and critical safety and handling procedures. The insights provided are grounded in established chemical principles, aimed at empowering scientists to effectively leverage this compound in their research and development pipelines.

Physicochemical Properties and Identification

3-Ethoxy-2-fluorobenzoic acid is a white to off-white solid at room temperature.^[2] Proper identification and understanding of its fundamental properties are paramount for its effective use in a laboratory setting.

Identifier	Value	Source(s)
CAS Number	1033201-71-6	[2] [3] [4] [5]
Molecular Formula	C ₉ H ₉ FO ₃	[2] [3] [4] [5]
Molecular Weight	184.16 g/mol	[1] [2] [4] [6]
IUPAC Name	3-Ethoxy-2-fluorobenzoic acid	[5]
SMILES	<chem>CCOC1=CC=CC(=C1F)C(=O)O</chem>	[3]
Appearance	White to off-white solid	[2]
Storage Temperature	2-8°C	[2]

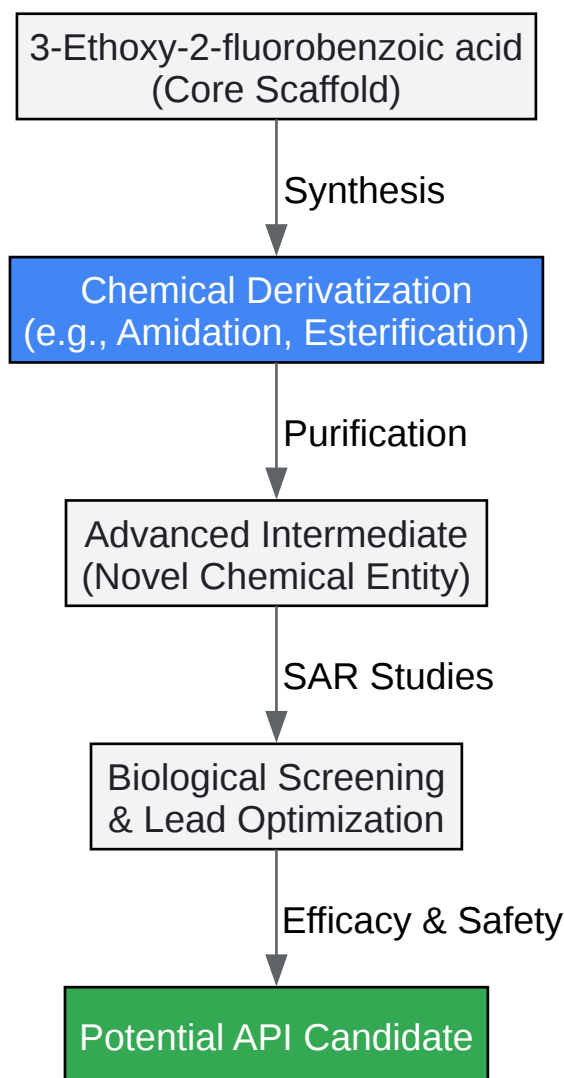
The Strategic Role in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[\[7\]](#) Fluorine's high electronegativity and small atomic radius can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[\[8\]](#) Specifically, the carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage and often blocking sites of metabolic degradation, which can lead to improved drug half-life.

In **3-Ethoxy-2-fluorobenzoic acid**, the ortho-fluoro and meta-ethoxy groups create a distinct electronic and steric environment on the benzoic acid scaffold. This substitution pattern allows medicinal chemists to:

- **Fine-tune Acidity and Binding:** The electron-withdrawing fluorine atom influences the pKa of the carboxylic acid and can participate in crucial hydrogen bonding or dipole interactions within a target protein's active site.[\[9\]](#)
- **Modulate Lipophilicity:** The ethoxy group provides a lipophilic character that can be balanced with the polarity of the carboxylic acid to optimize membrane permeability and overall bioavailability.

- Explore Structure-Activity Relationships (SAR): As a versatile building block, it serves as an invaluable starting point for synthesizing libraries of more complex molecules, such as amides or esters, to systematically probe interactions with a biological target.



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Caption: Workflow of a building block in drug discovery.

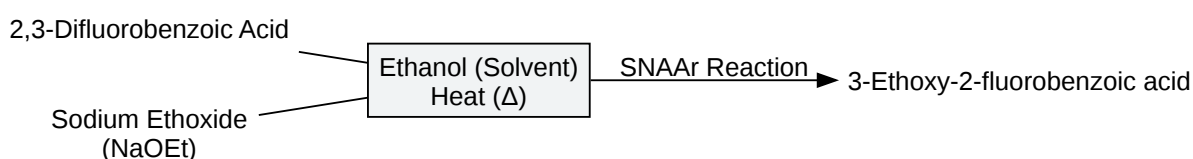
Synthesis and Purification

While specific, peer-reviewed synthetic procedures for **3-Ethoxy-2-fluorobenzoic acid** are not widely published in the provided search results, a chemically sound and plausible route can be designed based on established organofluorine chemistry. A logical approach involves the

nucleophilic aromatic substitution (S_NAr) of a fluoride ion from a readily available difluorinated precursor with sodium ethoxide.

Proposed Synthetic Pathway

The proposed synthesis starts from 2,3-difluorobenzoic acid. The fluorine atom at the 3-position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent carboxylic acid group.



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Caption: Proposed synthesis via nucleophilic aromatic substitution.

Detailed Experimental Protocol

This protocol is a representative methodology and should be adapted and optimized based on laboratory-scale experiments.

A. Reagents and Equipment:

- 2,3-Difluorobenzoic acid (1.0 eq.)
- Sodium ethoxide (1.1 - 1.5 eq.)
- Anhydrous Ethanol (EtOH)
- Hydrochloric acid (HCl), 2M solution
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask with reflux condenser and magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator

B. Step-by-Step Procedure:

- **Reaction Setup:** In a dry round-bottom flask, dissolve 2,3-difluorobenzoic acid in anhydrous ethanol. Add sodium ethoxide portion-wise to the stirred solution. Causality: Ethanol serves as both the solvent and the source of the ethoxide nucleophile in equilibrium with its sodium salt. Anhydrous conditions prevent unwanted side reactions with water.
- **Reaction Execution:** Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
- **Workup and Neutralization:** Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- **Acidification:** To the resulting residue, add distilled water and cool the flask in an ice bath. Slowly add 2M HCl with stirring until the pH of the solution is ~ 2 . A precipitate of the crude product should form. Causality: Acidification protonates the carboxylate salt, rendering the desired benzoic acid product insoluble in the aqueous medium.
- **Extraction:** Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers in a separatory funnel. Causality: Ethyl acetate is a suitable organic solvent to dissolve the product and separate it from inorganic salts remaining in the aqueous phase.
- **Washing:** Wash the combined organic layers with water, followed by brine, to remove any remaining acid and inorganic impurities.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude **3-Ethoxy-2-fluorobenzoic acid**.

C. Purification:

- The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a crystalline solid.

Analytical Characterization (Theoretical)

As experimental spectral data is not readily available, this section provides predicted data based on the known structure of **3-Ethoxy-2-fluorobenzoic acid** and established principles of spectroscopic analysis.^{[10][11][12][13]}

¹H NMR Spectroscopy

(Predicted for CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~10-12	Broad Singlet	1H	-COOH	The acidic proton of the carboxylic acid is typically very broad and downfield.
~7.6-7.8	Doublet of Doublets	1H	Ar-H	Aromatic proton ortho to the COOH group, deshielded.
~7.1-7.3	Triplet	1H	Ar-H	Aromatic proton para to the COOH group.
~6.9-7.1	Doublet of Doublets	1H	Ar-H	Aromatic proton ortho to the ethoxy group, shielded.
~4.1-4.3	Quartet	2H	-OCH ₂ CH ₃	Methylene protons adjacent to an oxygen and coupled to the methyl group.

| ~1.4-1.6 | Triplet | 3H | -OCH₂CH₃ | Methyl protons coupled to the adjacent methylene group. |

¹³C NMR Spectroscopy

(Predicted for CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment	Rationale
~165-170	-COOH	Carboxylic acid carbon, significantly deshielded.
~155-160 (d)	C-F	Aromatic carbon directly bonded to fluorine, shows a large C-F coupling constant.
~148-152	C-OEt	Aromatic carbon bonded to the ethoxy group.
~125-130	Ar-CH	Aromatic methine carbon.
~120-125	Ar-C-COOH	Quaternary aromatic carbon attached to the carboxyl group.
~115-120	Ar-CH	Aromatic methine carbon.
~110-115	Ar-CH	Aromatic methine carbon.
~64-68	-OCH ₂ CH ₃	Methylene carbon of the ethoxy group.

| ~14-16 | -OCH₂CH₃ | Methyl carbon of the ethoxy group. |

FT-IR Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group	Vibration
2500-3300 (broad)	O-H	Carboxylic acid O-H stretch
~1680-1710 (strong)	C=O	Carboxylic acid C=O stretch
~1600, ~1475	C=C	Aromatic ring C=C stretches
~1250-1300	C-O	Aryl-alkyl ether C-O stretch
~1050-1150	C-F	Aryl-F stretch

Safety, Handling, and Storage

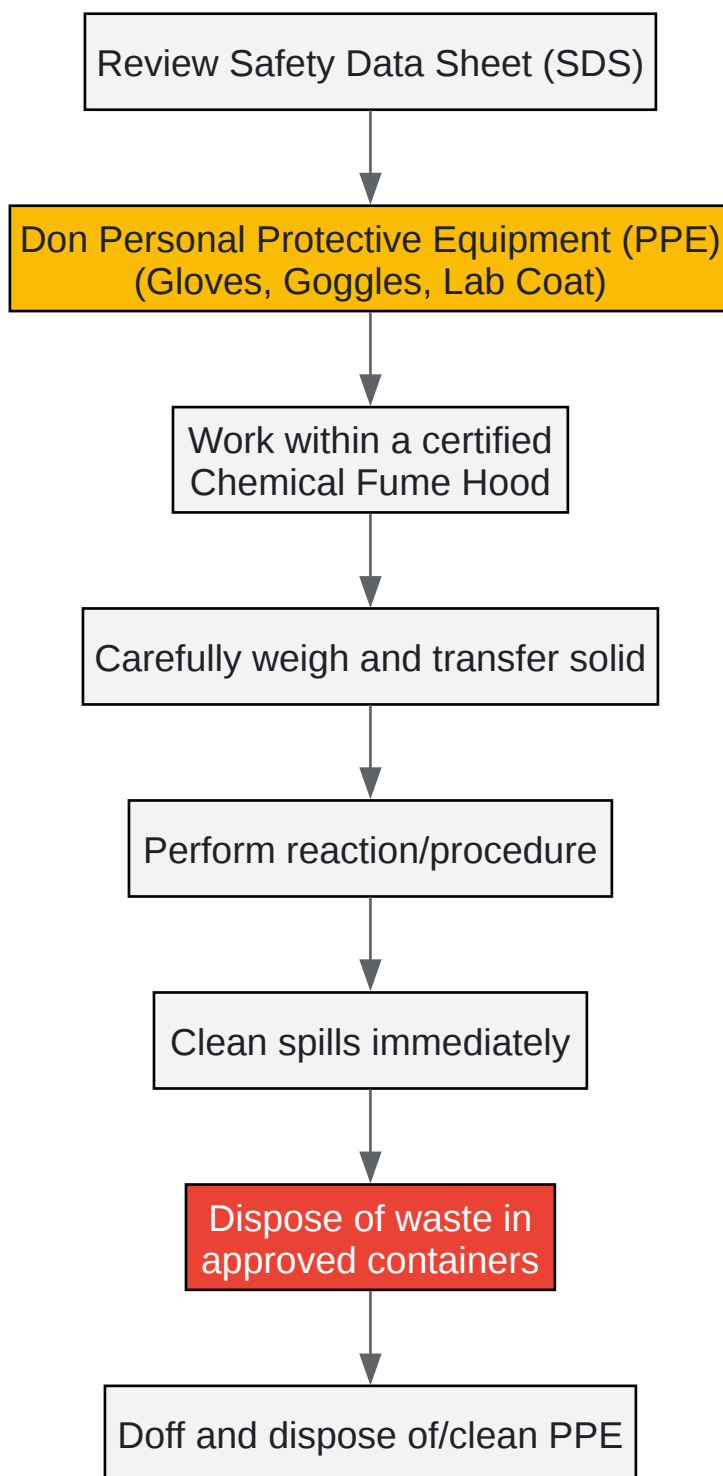
3-Ethoxy-2-fluorobenzoic acid must be handled with appropriate care, adhering to established laboratory safety protocols. The compound presents several hazards as classified under the Globally Harmonized System (GHS).[4]

GHS Classification	Hazard Statement	Code
Acute toxicity, oral	Harmful if swallowed	H302
Skin corrosion/irritation	Causes skin irritation	H315
Serious eye damage/irritation	Causes serious eye irritation	H319
STOT, single exposure	May cause respiratory irritation	H335

Source:[4]

Safe Handling Protocol

Adherence to a strict workflow is essential to minimize exposure and ensure operator safety.



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Caption: A standard workflow for safely handling chemical reagents.

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][14]
- Engineering Controls: All handling of the solid powder and its solutions should be conducted in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.[14][15]
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4]
 - Skin: Wash off with soap and plenty of water.[4]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place as recommended (2-8°C).[2][14]
- Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow it to enter drains.[14]

Conclusion

3-Ethoxy-2-fluorobenzoic acid (CAS 1033201-71-6) is more than just a chemical intermediate; it is a tool for innovation in pharmaceutical sciences. Its carefully arranged functional groups provide a unique starting point for the synthesis of novel compounds with potentially enhanced therapeutic properties. By understanding its chemical characteristics, synthetic accessibility, and handling requirements, researchers can confidently and safely incorporate this valuable building block into their drug discovery programs, accelerating the development of the next generation of medicines.

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